Immucillin G is synthesized through chemical processes and is part of a broader family of immucillins, which are designed to mimic the transition states of enzymes involved in nucleoside metabolism. It is categorized as a small molecule with experimental status, indicating that it is still under investigation for clinical use. The compound's chemical formula is , and it has a molecular weight of approximately 281.27 g/mol .
The synthesis of Immucillin G involves several steps that integrate various organic chemistry techniques. One notable method includes the use of acyclic analogues to streamline the synthesis process while maintaining biological activity. For example, the synthesis can start from readily available starting materials such as amino alcohols, which undergo transformations including reductive alkylation and deprotection steps to yield the final product .
The synthetic pathway typically involves:
These methods have been optimized over time to improve yields and reduce the complexity of the synthetic route .
Immucillin G has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The structural formula can be represented as follows:
The compound exhibits a solid state at room temperature and has specific solubility characteristics (water solubility around 3.54 mg/mL) which are crucial for its pharmacological applications .
Immucillin G participates in various chemical reactions primarily related to its function as an enzyme inhibitor. Its mechanism involves binding to purine nucleoside phosphorylase, blocking its activity and thus preventing the breakdown of purine nucleosides into their respective bases.
Key reactions include:
These interactions are critical for understanding how Immucillin G can effectively disrupt purine metabolism in various pathogens .
The primary mechanism of action for Immucillin G involves its role as an inhibitor of purine nucleoside phosphorylase. By mimicking the transition state of the substrate, it binds tightly to the enzyme's active site, thereby preventing the enzymatic conversion of nucleosides into their corresponding bases.
This inhibition leads to:
The impact on purine metabolism makes Immucillin G a promising candidate for treating diseases that depend on purine availability .
Immucillin G possesses several notable physical and chemical properties that influence its behavior in biological systems:
Property | Value |
---|---|
State | Solid |
Molecular Weight | 281.27 g/mol |
Water Solubility | 3.54 mg/mL |
LogP (Octanol-Water Partition) | -2.9 |
pKa (Strongest Acidic) | 11.06 |
pKa (Strongest Basic) | 7.93 |
Polar Surface Area | 155.99 Ų |
Hydrogen Bond Donor Count | 7 |
Hydrogen Bond Acceptor Count | 7 |
These properties are essential when considering drug formulation and delivery methods, as they affect absorption, distribution, metabolism, and excretion profiles .
Immucillin G has several potential applications in scientific research and medicine:
Research continues to explore these avenues, with ongoing studies aimed at optimizing its efficacy and understanding its full range of applications in therapeutic contexts .
Immucillin G (also known as BCX4945 or DADMe-Immucillin-G) exemplifies the rational design of transition-state analogues (TSAs) for enzyme inhibition. TSAs mimic the geometric and electronic properties of the high-energy transition state formed during enzymatic catalysis, allowing them to bind with picomolar to femtomolar affinities. Immucillin G specifically replicates the ribooxacarbenium ion transition state of purine nucleoside phosphorylase (PNP)-catalyzed reactions, characterized by sp² hybridization at the ribosyl C1' atom and bond lengths intermediate between substrate and product states [2] [7]. Molecular dynamics simulations of DADMe-Immucillin-G binding to PNP reveal multiple binding routes and conformational selection mechanisms, with the bound state achieving remarkable structural similarity (RMSD <0.6 Å) to crystallographic complexes [2]. The binding kinetics demonstrate a slow-onset inhibition mechanism characterized by prolonged enzyme-inhibitor residence times (>20 minutes), a hallmark of high-affinity transition-state analogues [2] [5].
Table 1: Binding Kinetics of Immucillin G Analogues
Compound | Target Enzyme | Kᵢ (nM) | Residence Time | Binding kon (M⁻¹s⁻¹) |
---|---|---|---|---|
DADMe-Immucillin-G | Human PNP | 0.009 | >20 minutes | 1.2 × 10⁶ |
Immucillin-H | Human PNP | 0.074 | Minutes | 8.5 × 10⁵ |
Acyclic Immucillin | PfHGXPRT | 0.65 | Undetermined | Undetermined |
Data compiled from [2] [5] [1]
The molecular architecture of Immucillin G enables precise mimicry of ribosyltransferase transition states through three key features: (1) a 9-deazahypoxanthine nucleobase that replicates the partial charge distribution of the departing purine base; (2) a carbocyclic methylene bridge that maintains the ribocationic character at the transition state; and (3) a hydroxypyrrolidine moiety that positions hydroxyl groups to mimic ribose interactions [2] [7]. Crystallographic studies reveal that the protonated nitrogen within the immucillin scaffold forms a cation-π interaction with Phe159 of human PNP, stabilizing the positive charge characteristic of the transition state [2]. Additionally, the 3'-hydroxyl group forms hydrogen bonds with phosphate cofactors (or water molecules in their absence), while Asn243 establishes a bi-dentate hydrogen bonding network with the purine-like moiety that contributes approximately 10 kcal/mol to binding energy when disrupted [2] [5]. Acyclic Immucillin phosphonates (AIPs) represent advanced derivatives where the labile phosphate is replaced by a biologically stable phosphonate group, enhancing metabolic stability while maintaining transition state mimicry [1].
Immucillin G exerts potent inhibition against both human and Plasmodium falciparum PNPs (Ki = 9 pM and 38 nM, respectively), enzymes critical for purine salvage pathways [4] [5]. The inhibition mechanism involves stoichiometric titration of erythrocyte PNP, creating a purine-depleted environment lethal to purine-auxotrophic parasites. Metabolic studies demonstrate that PNP inhibition by Immucillin G blocks hypoxanthine generation from inosine, reducing incorporation into parasite nucleotide pools by 88% in infected erythrocytes [4]. Crucially, Plasmodium parasites lack de novo purine synthesis and depend entirely on hypoxanthine salvage, explaining their exceptional vulnerability [4] [5]. Additionally, Plasmodium PNP participates in the polyamine salvage pathway by converting methylthioinosine (MTI) to hypoxanthine. Inhibiting this step disrupts methylthioadenosine (MTA) recycling, causing toxic accumulation that suppresses polyamine synthesis essential for parasite proliferation [5].
Table 2: Metabolic Consequences of PNP Inhibition in P. falciparum
Metabolic Pathway | Key Enzyme Disrupted | Reduction in Metabolite Flux | Physiological Consequence |
---|---|---|---|
Hypoxanthine salvage | PNP | 88% IMP/GMP synthesis | Purine nucleotide depletion |
Guanine salvage | PNP | 88% GDP/GTP synthesis | GTP-dependent processes blocked |
Methylthioinosine cleavage | PNP | >90% polyamine synthesis | Disrupted nucleic acid charge neutralization |
dGuo clearance | PNP | dGTP accumulation | Not observed in Plasmodium |
While Immucillin G primarily targets PNP, structural analogues like Immucillin A (BCX4430, Galidesivir) demonstrate direct inhibition of viral RNA-dependent RNA polymerases (RdRp). These compounds incorporate a ribose-modified triphosphate into nascent RNA chains, acting as non-obligate chain terminators that disrupt viral replication [7]. The molecular mechanism involves competitive binding at the nucleotide triphosphate (NTP) site of viral RdRps, where the carbocyclic ribose mimic and 9-deaza-modified base create suboptimal base-pairing geometry. This results in impaired elongation efficiency and premature termination of RNA synthesis. Although distinct from Immucillin G's primary mechanism, this highlights the scaffold versatility of immucillins for targeting nucleotide-processing enzymes across pathogens [7].
The differential selectivity of Immucillin derivatives stems from structural variations between human and pathogen enzymes. Acyclic Immucillin phosphonates (AIPs) exhibit 592-fold selectivity for P. falciparum hypoxanthine-guanine-xanthine phosphoribosyltransferase (PfHGXPRT) over human HGPRT (Ki = 0.65 nM vs. 385 nM) [1]. This selectivity arises from: (1) a larger active site volume in PfHGXPRT accommodating bulkier inhibitors; (2) divergent electrostatic landscapes surrounding the catalytic pocket; and (3) distinct conformational flexibility in the catalytic loop (residues 200-220) [1] [5]. Similarly, DADMe-Immucillin-G shows >100-fold higher affinity for human PNP versus Plasmodium PNP due to conserved residue substitutions (e.g., His257 in humans vs. Met242 in P. falciparum) that alter transition-state stabilization networks [5]. Metabolite analysis in Aotus primates confirms that therapeutic doses of Immucillin G achieve complete hypoxanthine depletion from blood without affecting human purine homeostasis, demonstrating in vivo target selectivity [5].
Table 3: Structural Determinants of Enzyme Selectivity
Structural Feature | Human Enzyme | Pathogen Enzyme | Consequence for Inhibition |
---|---|---|---|
Active site volume | ~500 ų (PNP) | ~650 ų (PfPNP) | Accommodates bulkier substituents in Immucillins |
Key catalytic residue | His257 (PNP) | Met242 (PfPNP) | Differential H-bonding capacity |
Phosphate binding motif | Arg84, His86, Ser220 | Arg45, Phe46, Thr221 | Altered phosphonate interactions |
Nucleobase recognition | Bi-dentate Asn243 (hPNP) | Asn231 (PfPNP) | Similar recognition of 9-deazapurines |
Loop flexibility | Rigid catalytic loop (hHGPRT) | Flexible catalytic loop (PfHGXPRT) | Enhanced induced fit for AIPs |
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 8062-00-8
CAS No.: 403640-27-7
CAS No.: 29733-86-6
CAS No.: 219828-90-7